(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrN3O3/c22-19-10-9-18(28-19)21(26)27-15-7-5-13(6-8-15)11-14(12-23)20-24-16-3-1-2-4-17(16)25-20/h1-11H,(H,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEAVBQLGBUYTR-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(O4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(O4)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What synthetic strategies are optimal for preparing (E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Formation of the cyanovinyl bridge via Knoevenagel condensation or Wittig reactions, requiring precise control of base catalysts (e.g., piperidine) and anhydrous conditions .
- Esterification : Activation of the 5-bromofuran-2-carboxylic acid using coupling agents like DCC/DMAP, followed by reaction with the phenolic hydroxyl group of the benzimidazole intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol or DMF/water mixtures) to isolate the final product with ≥95% purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- FTIR : Confirm the presence of key functional groups:
- C≡N stretch (~2220 cm⁻¹) for the cyano group.
- C=O ester carbonyl (~1720 cm⁻¹).
- Aromatic C-H bending (700–800 cm⁻¹) .
- NMR :
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the critical purity criteria for this compound in biological assays?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to ensure ≥98% purity.
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
- Residual solvents : GC-MS analysis to confirm compliance with ICH guidelines (e.g., <500 ppm for DMF) .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
- Target selection : Prioritize kinases (e.g., EGFR) or enzymes with conserved ATP-binding pockets, as benzimidazole and bromofuran moieties are known to interact with these regions .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Prepare the ligand: Optimize geometry with Gaussian 09 (B3LYP/6-31G* basis set).
- Validate docking poses by comparing with co-crystallized inhibitors (e.g., erlotinib for EGFR) .
- Binding affinity analysis : Calculate ΔG values and hydrogen-bonding interactions with active-site residues (e.g., Met793 in EGFR) .
Q. What experimental designs resolve contradictions in cytotoxicity data across studies?
- Standardized assays : Use MTT or SRB assays with consistent cell lines (e.g., MCF-7, HeLa) and exposure times (48–72 hours) .
- Control compounds : Include reference drugs (e.g., doxorubicin) to normalize IC₅₀ values between labs.
- Mechanistic studies : Combine cytotoxicity data with flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .
Q. How can ADMET properties be optimized for in vivo applications?
- Lipophilicity : Adjust logP via substituent modifications (e.g., replacing bromine with fluorine) to balance permeability and solubility .
- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis). Introduce steric hindrance near the ester group to reduce clearance .
- Toxicity screening : Zebrafish embryo models for acute toxicity (LC₅₀) and Ames tests for mutagenicity .
Q. What computational methods validate the (E)-configuration of the vinyl group?
- DFT calculations : Compare the thermodynamic stability of (E)- and (Z)-isomers using Gaussian 08. The (E)-isomer typically exhibits lower energy due to reduced steric hindrance .
- UV-Vis spectroscopy : Monitor π→π* transitions; the (E)-isomer shows a redshifted absorption band (~350 nm) compared to the (Z)-form .
Q. How do halogen substituents (e.g., bromine) influence biological activity?
- Electrophilicity : Bromine enhances interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, improving inhibitory potency .
- Steric effects : Bulkier halogens (e.g., Br vs. Cl) may reduce binding affinity in sterically constrained pockets. Test via SAR studies with halogen-substituted analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?
- Assay conditions : Variability in ATP concentrations (e.g., 10 μM vs. 1 mM) significantly affects IC₅₀. Standardize using ATP Km values for each kinase .
- Enzyme sources : Recombinant vs. native kinases may exhibit different inhibition profiles. Validate with orthogonal assays (e.g., cellular phosphorylation assays) .
Q. What strategies reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Solvent choice : Use DMSO for stock solutions (≥50 mg/mL) and dilute in PBS or cell culture media. Precipitate in aqueous buffers is common; confirm solubility via dynamic light scattering (DLS) .
- Co-solvents : Add β-cyclodextrin or PEG-400 to enhance aqueous solubility for in vivo studies .
Methodological Recommendations
- Reproducibility : Document reaction conditions (temperature, solvent purity) and spectral acquisition parameters (NMR field strength, MS ionization mode) .
- Data validation : Cross-check computational predictions (e.g., docking scores) with experimental IC₅₀ values and crystallographic data (if available) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
